molecular formula C5H9NO2 B1279992 tetrahydro-4H-pyran-4-one oxime CAS No. 61128-73-2

tetrahydro-4H-pyran-4-one oxime

Cat. No. B1279992
CAS RN: 61128-73-2
M. Wt: 115.13 g/mol
InChI Key: COGGGWRHZQTITF-UHFFFAOYSA-N
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Description

Tetrahydro-4H-pyran-4-one oxime is a chemical compound that is not directly mentioned in the provided papers, but it is related to the tetrahydro-pyran derivatives and oxime compounds discussed across the research. These compounds are of significant interest due to their biological activities and potential applications in various fields, including pharmaceuticals and green chemistry.

Synthesis Analysis

The synthesis of tetrahydro-pyran derivatives has been explored using various methods. A one-pot synthesis of 5-oxo-tetrahydro-4H-benzo-[b]-pyran derivatives was achieved using room temperature ionic liquids (RTILs) without any catalyst, highlighting the potential for efficient and environmentally friendly synthesis methods . Another study described the synthesis of tetrahydro-3-hydroxy-2,2-dimethylnaphtho-1,2-pyran with bactericidal and fungicidal activities, using enantioselective prenylation of α-tetralone . Additionally, tetrahydrobenzo[b]pyran derivatives have been synthesized using tetra-methyl ammonium hydroxide as a catalyst in aqueous media, offering a neutral and mild synthesis approach . Other methods include the use of magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water , hexadecyltrimethyl ammonium bromide in aqueous media , and starch solution as a homogenous catalyst .

Molecular Structure Analysis

The molecular structure of tetrahydro-pyran derivatives is characterized by a six-membered ring containing an oxygen atom. The studies provided do not directly analyze the molecular structure of tetrahydro-4H-pyran-4-one oxime, but they do discuss related structures such as tetrahydrobenzo[b]pyran and tetrahydro-3-hydroxy-2,2-dimethylnaphtho-1,2-pyran, which share the common feature of a tetrahydropyran core .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-pyran derivatives is explored through various reactions. For instance, the synthesis of tetrahydrobenzo[b]pyran derivatives involves a one-pot three-component condensation reaction . The oxime group, typically found in compounds like tetrahydro-4H-pyran-4-one oxime, is known for its participation in reactions such as nitrosation, which can lead to the formation of pyrazole dioxides and isoxazoline derivatives, as demonstrated in the preparation and nitrosation of oxime compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-pyran derivatives and oxime compounds are influenced by their molecular structure. While the papers do not provide specific details on the properties of tetrahydro-4H-pyran-4-one oxime, they do mention the high yields, good to excellent enantioselectivities, and the potential for antibacterial activity in related compounds . The use of green chemistry principles in the synthesis of these compounds also suggests favorable environmental and safety profiles .

Scientific Research Applications

Medicinal Chemistry

Tetrahydro-4H-pyran-4-one plays a vital role in developing potent histamine-3 receptor antagonists for treating cognitive disorders . It’s a key component in the discovered azaspiro [2.5]octane carboxamide scaffold . Compounds derived from Tetrahydro-4H-pyran-4-one displayed nanomolar potency in functional assays targeting H3R . One exemplary compound showcased selectivity against a wide range of secondary pharmacological receptors, with activity primarily observed at σ2 receptors . This compound exhibited favorable pharmacokinetic properties, with significant brain exposure following intravenous administration in mice . In vivo studies utilizing a mouse model of cognition revealed the efficacy of this compound, with statistically significant improvements in novel object recognition observed at various doses .

Organic Synthesis

Tetrahydro-4H-pyran-4-one is used as a building block for more complex chemical structures because it participates in a variety of cycloaddition reactions . It’s employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group, synthesis of symmetric tetra substituted methanes .

Preparation of Dipeptides, Spiroimidazolones, and Tetrahydrocarbazoles

Tetrahydro-4H-pyran-4-one has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . These compounds have potential applications in medicinal chemistry and drug development .

Synthesis of α-Hydroxy Esters

Tetrahydro-4H-pyran-4-one is also used in the synthesis of α-hydroxy esters . These esters are important in organic chemistry as they can be used as building blocks for more complex molecules .

Preparation of 4-Methoxytetrahydropyran-4-yl Protecting Group

Tetrahydro-4H-pyran-4-one is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group . This group is used in organic synthesis to protect reactive hydroxyl groups .

Synthesis of Symmetric Tetra Substituted Methanes

Another application of tetrahydro-4H-pyran-4-one is in the synthesis of symmetric tetra substituted methanes . These compounds have potential applications in various fields of chemistry .

properties

IUPAC Name

N-(oxan-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGGWRHZQTITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486041
Record name tetrahydro-4H-pyran-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-4H-pyran-4-one oxime

CAS RN

61128-73-2
Record name tetrahydro-4H-pyran-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Ning, H Li, Z Lai, M Szostak, X Chen… - The Journal of …, 2021 - ACS Publications
… However, the reductive deuteration of isonicotinaldehyde oxime, tetrahydro-4H-pyran-4-one oxime, and tetrahydro-4H-thiopyran-4-one oxime was not straightforward due to the …
Number of citations: 12 pubs.acs.org

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